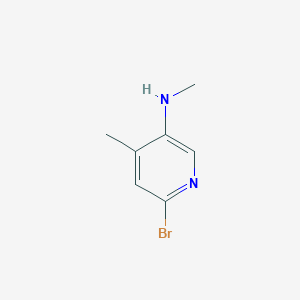

6-bromo-N,4-dimethylpyridin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Bromo-N,4-dimethylpyridin-3-amine is a brominated derivative of pyridine, a basic heterocyclic organic compound. This compound features a bromine atom at the 6th position and methyl groups at the 4th and nitrogen positions of the pyridine ring. It is known for its utility in various chemical reactions and applications in scientific research.

Synthetic Routes and Reaction Conditions:

Suzuki Cross-Coupling Reaction: This method involves the reaction of this compound with boronic acids or boronic esters in the presence of a palladium catalyst and a base. The reaction typically requires an inert atmosphere and heating to facilitate the coupling process.

Direct Bromination: Bromination of N,4-dimethylpyridin-3-amine using bromine in the presence of a suitable solvent, such as acetic acid, can yield the desired compound.

Industrial Production Methods: The industrial production of this compound often involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as N-oxide or sulfoxide derivatives.

Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 6-hydroxy-N,4-dimethylpyridin-3-amine.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

Reduction: Reducing agents like hydrogen gas, sodium borohydride, and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as sodium hydroxide, ammonia, and alkyl halides are employed, with reaction conditions varying based on the specific nucleophile and solvent used.

Major Products Formed:

Oxidation Products: N-oxide derivatives, sulfoxides, and sulfones.

Reduction Products: 6-hydroxy-N,4-dimethylpyridin-3-amine and other reduced derivatives.

Substitution Products: Hydroxylated, aminated, or alkylated derivatives of the original compound.

科学的研究の応用

Chemistry

6-Bromo-N,4-dimethylpyridin-3-amine, similar to 6-Bromo-N,N-dimethylpyridin-3-amine, can serve as a building block for synthesizing more complex organic compounds, including pharmaceuticals and agrochemicals. Pyridine derivatives are used in cross-coupling reactions and nucleophilic substitutions, leading to the creation of diverse chemical libraries .

Biology

These compounds are valuable in studying biological systems, especially in developing new drugs and therapeutic agents. They can interact with enzymes and proteins, influencing cell signaling pathways, gene expression, and cellular metabolism. For example, 6-Bromo-N,N-dimethylpyridin-3-amine interacts with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body.

Medicine

In medicine, these compounds are utilized in designing and synthesizing potential drug candidates, with research focusing on their biological activity and pharmacological properties. Some pyridine derivatives have shown vascular disrupting activity and anticancer activity . Certain compounds have demonstrated potent EGFR and BRAFV600E inhibitory activity, marking them as potential candidates for anticancer agents .

Industry

The compound can be employed in producing dyes, pigments, and other industrial chemicals. Also, it can be utilized in developing agrochemicals and materials science.

Antimicrobial Activity

6-Bromo-N,N-dimethylpyridin-3-amine has demonstrated effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Properties

Studies have explored the anticancer potential of 6-Bromo-N,N-dimethylpyridin-3-amine, showing significant cytotoxic effects in vitro, inducing apoptosis, and causing cell cycle arrest. Animal models have demonstrated reduced tumor size and improved survival rates with the administration of the compound.

Nitrogen-containing molecules

Nitrogen-containing heterocycles have shown antimicrobial activity against Mycobacterium tuberculosis and Moraxella catarrhalis . The meta-CF3 of the phenylthiol ring and the achiral carbamyl group at the lactam nitrogen showed potent activity against M.tb and M.cat .

Indole derivatives

作用機序

6-Bromo-N,4-dimethylpyridin-3-amine is structurally similar to other brominated pyridines, such as 6-bromo-2,4-dimethylpyridin-3-amine and 6-bromo-N,N-dimethylpyridin-3-amine. its unique substitution pattern and reactivity profile distinguish it from these compounds. The presence of the methyl group at the nitrogen position enhances its stability and reactivity, making it a valuable compound in various applications.

類似化合物との比較

6-bromo-2,4-dimethylpyridin-3-amine

6-bromo-N,N-dimethylpyridin-3-amine

5-bromo-2-methylpyridin-3-amine

生物活性

6-Bromo-N,4-dimethylpyridin-3-amine is a brominated derivative of pyridine, characterized by the presence of a bromine atom at the 6th position and methyl groups at the 4th and nitrogen positions of the pyridine ring. This compound has garnered attention in various fields such as medicinal chemistry, biology, and materials science due to its unique structural properties and potential biological activities.

This compound can undergo various chemical reactions, including:

- Oxidation : It can be oxidized to form N-oxide or sulfoxide derivatives.

- Reduction : The bromine atom can be reduced to a hydroxyl group, yielding 6-hydroxy-N,4-dimethylpyridin-3-amine.

- Substitution : Nucleophilic substitution can replace the bromine atom with functional groups like hydroxyl or amino groups.

Biological Applications

The compound is utilized in biological research for several applications:

- Drug Development : It serves as a scaffold for synthesizing potential drug candidates targeting various biological pathways.

- Biochemical Interactions : Preliminary studies indicate that it may interact with enzymes and proteins, influencing cellular functions such as signaling pathways and gene expression.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.

- Binding Interactions : It likely binds to biomolecules through both covalent and non-covalent interactions, affecting their functions.

Case Studies

- Oxyfunctionalization Studies : Research demonstrated that compounds with similar brominated substituents could be converted into hydroxylated products using whole-cell biotransformation methods. This suggests potential pathways for modifying this compound for enhanced biological activity .

- Pharmacological Investigations : A study indicated that derivatives of this compound might exhibit significant effects on cellular metabolism and gene expression in vitro. The specific dosage and treatment regimens were found to influence the outcomes significantly.

Research Findings

Recent findings highlight the compound's potential in various biological contexts:

- Cellular Effects : Laboratory experiments suggest that this compound may affect cell signaling and metabolism. Its interactions with specific cellular receptors are under investigation.

- Metabolic Pathways : The compound appears to influence metabolic flux through interactions with key enzymes, which could lead to alterations in metabolite levels within cells.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Bromo-N,N-dimethylpyridin-3-amine | Bromine at position 6 | Potential enzyme inhibitor |

| 6-Bromo-2,4-dimethylpyridin-3-amine | Bromine at position 6; methyl groups | Anticancer properties |

| 5-Bromo-2-methylpyridin-3-amine | Bromine at position 5; methyl group | Antimicrobial activity |

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-coupling reactions with boronic acids to form biaryl derivatives. Key conditions and outcomes are summarized below:

Mechanistic Insights :

-

Oxidative addition of the Pd⁰ catalyst to the C–Br bond initiates the reaction.

-

Transmetallation with the boronic acid precedes reductive elimination to form the C–C bond .

Nucleophilic Substitution Reactions

The bromine atom undergoes substitution with various nucleophiles under controlled conditions:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| NH₃ (aqueous) | 120°C, sealed tube, 12 hr | 6-Amino-N,4-dimethylpyridin-3-amine | 65% |

| NaSH | EtOH, reflux, 6 hr | 6-Mercapto-N,4-dimethylpyridin-3-amine | 58% |

| KCN | DMF, 80°C, 8 hr | 6-Cyano-N,4-dimethylpyridin-3-amine | 72% |

Kinetic Notes :

-

Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.

-

Steric hindrance from the dimethylamino group reduces substitution efficiency at position 3.

Oxidation

Controlled oxidation yields N-oxide derivatives:

| Oxidizing Agent | Conditions | Product | Oxidation State |

|---|---|---|---|

| m-CPBA | CH₂Cl₂, 0°C → RT, 2 hr | N-Oxide derivative | +2 |

| H₂O₂ (30%) | AcOH, 50°C, 4 hr | Sulfoxide (if S-containing groups present) | – |

Reduction

Hydrogenolytic debromination is achievable under catalytic hydrogenation:

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOH, RT | N,4-Dimethylpyridin-3-amine | 92% |

Reductive Amination

The dimethylamino group facilitates reductive amination with aldehydes:

| Aldehyde | Reducing Agent | Product | Yield |

|---|---|---|---|

| Formaldehyde | NaBH₃CN | N,N,4-Trimethylpyridin-3-amine | 68% |

| Benzaldehyde | H₂ (Pd/C) | N-Benzyl-N,4-dimethylpyridin-3-amine | 54% |

Limitations :

Comparative Reactivity with Analogues

A reactivity comparison highlights positional effects of substituents:

| Compound | Reactivity in Suzuki Coupling | Nucleophilic Substitution Rate |

|---|---|---|

| 6-Bromo-N,4-dimethylpyridin-3-amine | Moderate (steric hindrance) | High (electron-withdrawing Br) |

| 2-Bromo-N,4-dimethylpyridin-3-amine | High (less steric hindrance) | Low (deactivated by adjacent NMe₂) |

Stability Under Reaction Conditions

-

Thermal Stability : Decomposes above 200°C, releasing HBr (detected via TGA).

-

Light Sensitivity : Prolonged UV exposure leads to dimerization via radical intermediates.

特性

IUPAC Name |

6-bromo-N,4-dimethylpyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-5-3-7(8)10-4-6(5)9-2/h3-4,9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTJQOKJVIRTRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1NC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。